(Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one: is an organic compound characterized by the presence of a chlorine atom, two hydroxyl groups, and a ketone group on a long-chain unsaturated hydrocarbon. This compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound followed by hydroxylation and subsequent formation of the ketone group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents and conditions used.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: In chemistry, (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
(E)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one: The E-isomer of the compound, differing in the spatial arrangement of the chlorine and hydroxyl groups.
1-Chloro-3,3-dihydroxyhenicosane: A saturated analog without the double bond.
1-Chloro-3,3-dihydroxyhenicos-12-yne-4-one: An alkyne analog with a triple bond instead of a double bond.
Uniqueness: The (Z)-configuration of (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one imparts unique chemical and biological properties compared to its isomers and analogs. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C21H39ClO3 |
---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
(Z)-1-chloro-3,3-dihydroxyhenicos-12-en-4-one |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24,25)18-19-22/h9-10,24-25H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
XYYLJMGFECITJP-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C(CCCl)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(CCCl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.